スクシンイミジル-アラニル-リジン-プロリル-フェニルアラニン-pNA

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

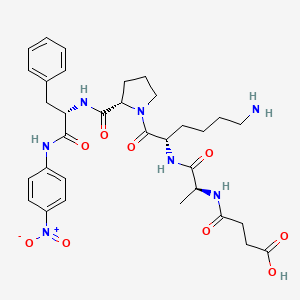

Suc-Ala-Lys-Pro-Phe-pNA, also known as N-Succinyl-Ala-Lys-Pro-Phe p-nitroanilide, is a synthetic peptide substrate commonly used in biochemical assays. This compound is particularly valuable for its role as a colorimetric substrate in enzyme activity studies, where it is hydrolyzed to release p-nitroaniline, a yellow chromophore that can be measured spectrophotometrically.

科学的研究の応用

Suc-Ala-Lys-Pro-Phe-pNA is widely used in scientific research due to its versatility as an enzyme substrate. Some of its key applications include:

Biochemistry: Used to study the activity of proteases such as chymotrypsin, elastase, and cathepsin G.

Molecular Biology: Employed in assays to measure the activity of peptidyl prolyl cis-trans isomerases (PPIases) such as FK-506 binding proteins and cyclophilins.

Medicine: Utilized in diagnostic assays to detect enzyme deficiencies or abnormalities.

Industry: Applied in quality control processes to monitor enzyme activity in various products.

作用機序

Target of Action

Suc-Ala-Lys-Pro-Phe-pNA is a synthetic peptide that primarily targets several proteases, including alpha-chymotrypsin , fungal chymotrypsin-like serine protease , human leukocyte cathepsin G , and subtilisin BPN’ . These enzymes play crucial roles in protein degradation and turnover, immune response, and other physiological processes .

Mode of Action

The compound acts as a substrate for these proteases . It binds to the active sites of these enzymes, where it is cleaved, yielding 4-nitroaniline , which produces a yellow color under alkaline conditions . This color change can be used to monitor the activity of these enzymes .

Biochemical Pathways

The cleavage of Suc-Ala-Lys-Pro-Phe-pNA by these proteases is part of the broader protein degradation pathway . This pathway is essential for maintaining protein homeostasis within cells . The compound can also be used to study the activity of peptidyl propyl cis-trans isomerase (PPIase) , which catalyzes the cis-trans isomerization of X-Pro peptide bonds .

Pharmacokinetics

It is known to be soluble in n,n-dimethylformamide (dmf) and distilled water , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The cleavage of Suc-Ala-Lys-Pro-Phe-pNA by targeted proteases results in the release of 4-nitroaniline . This can be used to measure the activity of these enzymes, providing valuable information about protein degradation processes within cells .

Action Environment

The action of Suc-Ala-Lys-Pro-Phe-pNA can be influenced by various environmental factors. For instance, its solubility can be affected by the solvent used . Additionally, its spontaneous hydrolysis rate can vary depending on the pH and temperature of the environment .

生化学分析

Biochemical Properties

Suc-Ala-Lys-Pro-Phe-pNA plays a crucial role in biochemical reactions. It interacts with enzymes like chymotrypsin, human leukocyte cathepsin G, and peptidyl prolyl isomerase . The nature of these interactions involves the hydrolysis of Suc-Ala-Lys-Pro-Phe-pNA, releasing yellow p-nitroaniline (pNA), which can be measured colorimetrically .

Cellular Effects

The effects of Suc-Ala-Lys-Pro-Phe-pNA on cells and cellular processes are primarily related to its role as a substrate for various enzymes. By serving as a substrate, it influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, Suc-Ala-Lys-Pro-Phe-pNA exerts its effects through binding interactions with biomolecules. It is enzymatically cleaved, leading to changes in gene expression and enzyme activation or inhibition .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of Suc-Ala-Lys-Pro-Phe-pNA may change due to factors such as the product’s stability and degradation . Long-term effects on cellular function have been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Suc-Ala-Lys-Pro-Phe-pNA vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

Suc-Ala-Lys-Pro-Phe-pNA is involved in metabolic pathways, interacting with enzymes or cofactors. It may also affect metabolic flux or metabolite levels .

Transport and Distribution

Suc-Ala-Lys-Pro-Phe-pNA is transported and distributed within cells and tissues. It may interact with transporters or binding proteins, affecting its localization or accumulation .

Subcellular Localization

The subcellular localization of Suc-Ala-Lys-Pro-Phe-pNA and its effects on activity or function could include targeting signals or post-translational modifications that direct it to specific compartments or organelles .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Suc-Ala-Lys-Pro-Phe-pNA involves the stepwise assembly of the peptide chain using standard solid-phase peptide synthesis (SPPS) techniques. The process typically begins with the attachment of the first amino acid to a solid resin, followed by sequential addition of protected amino acids. Each coupling step is facilitated by activating agents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling additive like hydroxybenzotriazole (HOBt) or Oxyma Pure. After the peptide chain is fully assembled, the protecting groups are removed, and the peptide is cleaved from the resin.

Industrial Production Methods

Industrial production of Suc-Ala-Lys-Pro-Phe-pNA follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to ensure high efficiency and reproducibility. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity.

化学反応の分析

Types of Reactions

Suc-Ala-Lys-Pro-Phe-pNA primarily undergoes hydrolysis reactions catalyzed by specific proteases. The hydrolysis of the peptide bond releases p-nitroaniline, which can be detected spectrophotometrically.

Common Reagents and Conditions

Hydrolysis: Enzymes such as chymotrypsin, elastase, and cathepsin G are commonly used to catalyze the hydrolysis of Suc-Ala-Lys-Pro-Phe-pNA. The reaction is typically carried out in buffered aqueous solutions at physiological pH and temperature.

Oxidation and Reduction: While not commonly associated with Suc-Ala-Lys-Pro-Phe-pNA, standard oxidative and reductive conditions can be applied to study the stability and reactivity of the compound.

Major Products

The primary product of the hydrolysis reaction is p-nitroaniline, which is a yellow chromophore. This product is used as an indicator of enzyme activity.

類似化合物との比較

Similar Compounds

Suc-Ala-Ala-Pro-Phe-pNA: Another commonly used peptide substrate with similar applications in enzyme activity assays.

Suc-Phe-pNA: A simpler substrate used for studying chymotrypsin activity.

N-Glutaryl-L-phenylalanine p-nitroanilide: Used in assays for chymotrypsin and other proteases.

Uniqueness

Suc-Ala-Lys-Pro-Phe-pNA is unique due to its specific sequence, which allows it to be selectively hydrolyzed by certain proteases. This specificity makes it a valuable tool for studying enzyme kinetics and activity in various biological and industrial contexts.

生物活性

Suc-Ala-Lys-Pro-Phe-pNA is a synthetic peptide widely utilized in biochemical research, particularly as a substrate for various proteases. Its structure and properties make it an essential tool for studying enzyme activity, protein interactions, and cellular processes. This article delves into the biological activity of Suc-Ala-Lys-Pro-Phe-pNA, exploring its mechanism of action, biochemical pathways, and applications in scientific research.

Chemical Structure and Properties

- Molecular Formula : C30H36N6O9

- Molecular Weight : 624.6 g/mol

- Appearance : White to faint yellow powder

- Melting Point : 184-187 °C

The compound features a p-nitroanilide moiety that serves as a chromogenic indicator upon cleavage by proteolytic enzymes, producing a yellow color detectable via spectrophotometry .

Target Proteases

Suc-Ala-Lys-Pro-Phe-pNA primarily targets:

- Alpha-chymotrypsin

- Human leukocyte cathepsin G

- Subtilisin BPN’

These proteases cleave the peptide bond at specific sites, facilitating the release of p-nitroaniline, which is quantifiable in assays .

Mode of Action

The peptide acts as a substrate for the aforementioned proteases, undergoing hydrolysis that releases p-nitroaniline. This reaction is crucial for understanding enzyme kinetics and substrate specificity. The hydrolysis can be monitored spectrophotometrically, allowing researchers to determine enzyme activity levels .

Biochemical Pathways

Suc-Ala-Lys-Pro-Phe-pNA participates in several biochemical pathways:

- Protein Degradation Pathway : The cleavage of this peptide is integral to protein turnover and homeostasis within cells.

- Cell Signaling : By influencing enzyme activation or inhibition, this substrate can impact various signaling pathways and gene expression profiles.

Research Applications

The compound's versatility makes it valuable in various fields:

- Biochemistry : Used extensively to study protease activity.

- Molecular Biology : Employed in assays for peptidyl prolyl cis-trans isomerases (PPIases), which are critical in protein folding processes.

- Medicine : Utilized in diagnostic assays to detect enzyme deficiencies or abnormalities.

- Industrial Applications : Applied in quality control processes to monitor enzyme activity in products .

Enzyme Kinetics

Research has demonstrated that Suc-Ala-Lys-Pro-Phe-pNA exhibits distinct kinetic parameters when used with different proteases:

| Protease | k_cat (s^-1) | K_m (μM) | k_cat/K_m (M^-1 s^-1) |

|---|---|---|---|

| Alpha-chymotrypsin | 4,100 ± 200 | 25,700 ± 1,100 | 546,200 ± 50,000 |

| Cathepsin G | 255,700 ± 11,400 | N.D. | 1,860 ± 50 |

| Subtilisin BPN’ | N.D. | 17,000 ± 1,500 | 326,700 ± 47,400 |

This table indicates the varying efficiencies of different proteases when interacting with Suc-Ala-Lys-Pro-Phe-pNA .

Fibrinolytic Activity Studies

A study investigating the indirect fibrinolytic effects of Suc-Ala-Lys-Pro-Phe-pNA revealed its potential role in promoting tissue plasminogen activator (tPA) release from endothelial cells. The addition of heat-treated culture solutions significantly increased tPA activity in HeLa cells and human vascular endothelial cells (HUVEC), highlighting its therapeutic potential in cardiovascular applications .

特性

IUPAC Name |

4-[[(2S)-1-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H43N7O9/c1-21(35-28(41)16-17-29(42)43)30(44)37-25(10-5-6-18-34)33(47)39-19-7-11-27(39)32(46)38-26(20-22-8-3-2-4-9-22)31(45)36-23-12-14-24(15-13-23)40(48)49/h2-4,8-9,12-15,21,25-27H,5-7,10-11,16-20,34H2,1H3,(H,35,41)(H,36,45)(H,37,44)(H,38,46)(H,42,43)/t21-,25-,26-,27-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLUAEFLRDYMVJQ-ZYEMSUIVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H43N7O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

681.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。